Enantiomer-Specific Enzyme Inhibition: L-HSL vs. D-HSL
The L- and D-enantiomers of homoserine lactone exhibit fundamentally different biological activities. While the L-enantiomer (CAS 171736-85-9) is the natural core of AHL quorum sensing signals and shows minimal activity as an SHMT inhibitor, its D-enantiomer (D-homoserine lactone) is a documented inhibitor of serine hydroxymethyltransferase (SHMT). This chiral distinction is critical for studies investigating off-target effects of AHL analogs or exploring novel enzyme inhibition mechanisms [1].
| Evidence Dimension | Serine hydroxymethyltransferase (SHMT) inhibition |
|---|---|
| Target Compound Data | Not a significant inhibitor (activity not reported/negligible) |
| Comparator Or Baseline | D-Homoserine lactone: Ki = 11 mM (rabbit SHMT) |
| Quantified Difference | Target compound shows negligible inhibition; D-enantiomer shows measurable Ki of 11 mM |
| Conditions | Enzymatic assay with rabbit liver SHMT |
Why This Matters
Precise procurement of the L-enantiomer is essential for quorum sensing studies, as even trace contamination with the D-enantiomer could introduce confounding enzyme inhibition artifacts.
- [1] Wang, E. A., Kallen, R., & Walsh, C. (1981). Mechanism-based inactivation of serine transhydroxymethylases by D-fluoroalanine and related amino acids. Journal of Biological Chemistry, 256(13), 6917-6926. View Source
